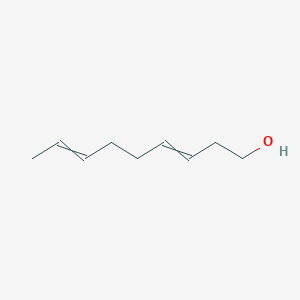
Quillaja saponaria, ext.
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quillaja saponaria, also known as the soap bark tree or soapbark, is an evergreen tree in the family Quillajaceae, native to warm temperate central Chile . It can grow to 15–20 m (50–65 ft) in height . The tree has several practical and commercial uses. The inner bark of Quillaja saponaria can be reduced to powder and employed as a substitute for soap, since it forms a lather with water, owing to the presence of a glycoside saponin, sometimes distinguished as quillaia saponin .
Synthesis Analysis
The synthesis of Quillaja saponaria involves the use of a plant-derived commercial emulsifier containing quillaja saponin, which is used to stabilize the lipid phase droplets in water . Extensive optimization studies were conducted to arrive at an ideal nanoemulsion formulation .Molecular Structure Analysis
The molecular structure of Quillaja saponaria is complex. It consists of a hydrophilic sugar moiety linked to a lipophilic aglycone, resulting in an amphiphilic nature and unique functional properties . These structures enable saponins to exhibit surface-active properties, resulting in stable foams and complexes with various molecules .Chemical Reactions Analysis
The chemical reactions involving Quillaja saponaria are complex and involve the interaction of various components. The active principles contained in the bark are two saponins—quillaja saponin and quillaic acid . These saponins are responsible for the biological properties for which they are used in the food, cosmetic, and pharmaceutical industries for their surfactant properties .Physical And Chemical Properties Analysis
Quillaja saponaria has unique physical and chemical properties due to its amphiphilic structure. Its amphiphilic structures enable saponins to exhibit surface-active properties, resulting in stable foams and complexes with various molecules . In the context of food applications, saponins are utilized as natural emulsifiers, foaming agents, and stabilizers .作用機序
Quillaja saponaria triterpenoids have been studied for more than four decades due to their biological activities, especially as a vaccine adjuvant and immunostimulant . These saponins, alone or incorporated into immunostimulating complexes (ISCOMs), are able to modulate immunity by increasing antigen uptake, stimulating cytotoxic T lymphocyte production (Th1) and cytokines (Th2) in response to different antigens .
Safety and Hazards
Quillaja saponaria is generally safe for use, but certain precautions should be taken. It is classified as Acute Tox. 3 (Inhalation - mist), Eye Dam./Irrit. 1, STOT SE 3 (irritating to respiratory system) . It is recommended to use only outdoors or in a well-ventilated area, wear eye and face protection, and avoid breathing mist .
将来の方向性
The demand for Quillaja saponaria, particularly its saponin QS-21, is expected to rise as it is used in a range of human vaccines . To develop environmentally sustainable sourcing, researchers have identified the QS-21 biosynthetic genes for future heterologous production . This opens up new possibilities for the use of Quillaja saponaria in the development of vaccines and other pharmaceutical products .
特性
CAS番号 |
68990-67-0 |
|---|---|
製品名 |
Quillaja saponaria, ext. |
分子量 |
0 |
同義語 |
Quillaja saponaria, ext.; QUILLAJA SAPONARIA BARK EXTRACT; QUILLAJA SAPONARIA ROOT EXTRACT; SAPONIN (QUILLAJA) DRY 100 POWDER; SAPONIN (QUILLAJA) ULTRA DRY 100 Q; Quillaja Saponaria, Extrakt; Purified quillaia saponins |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



